molecular formula C14H17NO3 B1395623 Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate CAS No. 1262412-28-1

Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate

Cat. No.: B1395623
CAS No.: 1262412-28-1
M. Wt: 247.29 g/mol
InChI Key: NJOPOWZATJTRJE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that this compound can be hydrolyzed by certain bacterial strains, such as tsukamurella tyrosinosolvens e105 . This strain was isolated from soil samples using the compound as the sole carbon source .

Mode of Action

The compound undergoes enantioselective hydrolysis when acted upon by the bacterial strain E105 . This process involves the breaking of the ester bond in the compound, resulting in the formation of (S)-2-(2-oxopyrrolidin-1-yl) butyric acid .

Biochemical Pathways

The hydrolysis of the compound by the bacterial strain e105 suggests that it may play a role in the metabolic pathways of this bacterium .

Pharmacokinetics

The compound’s hydrolysis by the bacterial strain e105 suggests that it can be metabolized by certain microorganisms .

Result of Action

The hydrolysis of Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate by the bacterial strain E105 results in the formation of (S)-2-(2-oxopyrrolidin-1-yl) butyric acid . This suggests that the compound can serve as a carbon source for certain bacteria and may influence their growth and metabolic activity .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the hydrolysis activity of the bacterial strain E105 reaches its maximum after cultivation at 200 rpm and 30 °C for 36 hours . The optimal reaction temperature, initial pH, substrate concentration, and concentration of suspended cells were found to be 30 °C, 6.8, 10 and 30 g/l (DCW), respectively .

Properties

IUPAC Name

ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)13(11-7-4-3-5-8-11)15-10-6-9-12(15)16/h3-5,7-8,13H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOPOWZATJTRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.